molecular formula C12H11N3O3 B11806684 Ethyl 6-hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylate

Ethyl 6-hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylate

Cat. No.: B11806684
M. Wt: 245.23 g/mol
InChI Key: OZSOHSJCUVEHQA-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, antimicrobial, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential anti-inflammatory and antimicrobial activities.

    Medicine: Investigated for its antifibrotic properties and potential use in treating fibrotic diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen synthesis and deposition by hepatic stellate cells. This compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

ethyl 6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-10(16)15-11(14-9)8-5-3-4-6-13-8/h3-7H,2H2,1H3,(H,14,15,16)

InChI Key

OZSOHSJCUVEHQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)NC(=N1)C2=CC=CC=N2

Origin of Product

United States

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